molecular formula C11H13N3 B276740 1-(2-methylbenzyl)-1H-pyrazol-3-amine CAS No. 492426-23-0

1-(2-methylbenzyl)-1H-pyrazol-3-amine

Cat. No.: B276740
CAS No.: 492426-23-0
M. Wt: 187.24 g/mol
InChI Key: FGAPFXJHJIFIOO-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 2-methylbenzyl group attached to the nitrogen at position 1 of the pyrazole ring. The presence of the 2-methylbenzyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

1-(2-Methylbenzyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Safety and Hazards

The safety and hazards associated with “1-(2-methylbenzyl)-1H-pyrazol-3-amine” would depend on its specific properties. For example, 1-(2-Methylbenzyl)piperazine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “1-(2-methylbenzyl)-1H-pyrazol-3-amine” would depend on its potential applications. For instance, 2-aminothiazole derivatives have shown promise in anticancer drug discovery .

Preparation Methods

The synthesis of 1-(2-methylbenzyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzylamine with 3-chloropyrazole under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methylbenzylamine and 3-chloropyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide (DMF).

    Procedure: The 2-methylbenzylamine is added to a solution of 3-chloropyrazole in the chosen solvent. The mixture is then heated to reflux for several hours, allowing the nucleophilic substitution reaction to occur.

    Product Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1-(2-Methylbenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl group on the benzyl moiety, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce any carbonyl groups present in the compound.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced into the ring. Common reagents for these reactions include halogenating agents (e.g., N-bromosuccinimide) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

1-(2-Methylbenzyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Benzyl-1H-pyrazol-3-amine: This compound lacks the methyl group on the benzyl moiety, which may result in different chemical and biological properties.

    1-(2-Chlorobenzyl)-1H-pyrazol-3-amine: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.

    1-(2-Methylphenyl)-1H-pyrazol-3-amine: This compound has a methyl group directly attached to the phenyl ring, which may influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-4-2-3-5-10(9)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAPFXJHJIFIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252524
Record name 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492426-23-0
Record name 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492426-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-methylphenyl)methyl]-1H-pyrazol-3-amine
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